molecular formula C8H18O2 B2362299 3,3,4-Trimethylpentane-1,4-diol CAS No. 16466-35-6

3,3,4-Trimethylpentane-1,4-diol

Cat. No. B2362299
CAS RN: 16466-35-6
M. Wt: 146.23
InChI Key: XSVKRMZQGLKDGT-UHFFFAOYSA-N
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Description

3,3,4-Trimethylpentane-1,4-diol, also known as TMPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless and odorless liquid that is widely used in various fields, including pharmaceuticals, cosmetics, and organic synthesis.

Scientific Research Applications

Synthesis Methods and Chemical Behavior

  • Synthesis of Related Compounds : Studies have explored the synthesis of closely related compounds, such as 2,2,4-Trimethylpentane-1,3-diol, employing isobutyraldehyde and sodium hydroxide, achieving yields above 60% and mass percentages over 97% He Yu-lia (2002).
  • Magnetic Nonequivalence in NMR Spectroscopy : Research demonstrates magnetic nonequivalence in the methylene protons of 2,2,4-Trimethylpentane-1,3-diol and its monoesters, potentially linked to intramolecular hydrogen bonding R. Fantazier (1973).

Chemical Reactions and Properties

  • Reactions and Isomerization : The catalytic hydrogenation of 3,3,4-Trimethyl-2-pentanol, a related compound, has been studied, showing the formation of a mixture of isomers due to the isomerization of the initial product A. Meshcheryakov & L. V. Petrova (1955).
  • Radiation Physics and Chemistry : 2,2,4-Trimethylpentane has been studied for its applications in radiation physics and medical imaging techniques, with research focusing on positron scattering from the compound L. Chiari et al. (2014).

Applications in Other Fields

  • Plasma Oxidation : The plasma oxidation of liquid 2,2,4-Trimethylpentane has been explored, demonstrating increased conversion rates with decreasing temperature and potential applications in preparative chemistry H. Suhr et al. (1984).
  • Fungicidal Activities : The compound's structure has been studied in relation to its potential antifungal activities, particularly in the context of natural products and biological activity Y. Jiao et al. (2012).

properties

IUPAC Name

3,3,4-trimethylpentane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-7(2,5-6-9)8(3,4)10/h9-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVKRMZQGLKDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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